molecular formula C22H12N6O12 B14271452 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) CAS No. 133502-79-1

1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)

Cat. No.: B14271452
CAS No.: 133502-79-1
M. Wt: 552.4 g/mol
InChI Key: IDFOXSJEAJSMQX-UHFFFAOYSA-N
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Description

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central phenylene group connected to two ethene-2,1-diyl groups, each of which is further connected to a trinitrobenzene moiety. The presence of multiple nitro groups makes it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) typically involves a multi-step process. One common method includes the following steps:

    Formation of the central phenylene group: This can be achieved through various organic synthesis techniques, such as Friedel-Crafts alkylation.

    Attachment of ethene-2,1-diyl groups: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the ethene-2,1-diyl groups.

    Introduction of trinitrobenzene moieties: The final step involves nitration reactions to attach the trinitrobenzene groups to the ethene-2,1-diyl groups.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro-substituted benzene rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) has several scientific research applications:

    Chemistry: It is used as a model compound for studying the effects of nitro groups on aromatic systems and for exploring new synthetic methodologies.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and its interactions with biological systems.

    Industry: It may be used in the development of advanced materials, such as high-energy materials or specialized polymers.

Mechanism of Action

The mechanism by which 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) exerts its effects depends on the specific application. In chemical reactions, the nitro groups play a crucial role in determining reactivity and stability. The compound’s interactions with molecular targets and pathways are influenced by its electronic structure, which is modulated by the presence of multiple nitro groups and the central phenylene-ethene framework.

Comparison with Similar Compounds

1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) can be compared with other similar compounds, such as:

The uniqueness of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene) lies in its combination of multiple nitro groups and the central phenylene-ethene framework, which imparts distinct chemical and physical properties.

Properties

CAS No.

133502-79-1

Molecular Formula

C22H12N6O12

Molecular Weight

552.4 g/mol

IUPAC Name

1,3,5-trinitro-2-[2-[4-[2-(2,4,6-trinitrophenyl)ethenyl]phenyl]ethenyl]benzene

InChI

InChI=1S/C22H12N6O12/c29-23(30)15-9-19(25(33)34)17(20(10-15)26(35)36)7-5-13-1-2-14(4-3-13)6-8-18-21(27(37)38)11-16(24(31)32)12-22(18)28(39)40/h1-12H

InChI Key

IDFOXSJEAJSMQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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